2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine ring and the oxazole ring could be formed using established methods in organic chemistry. The introduction of the sulfur group could be achieved through a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfur group, the chlorine atom, and the nitrogen atoms in the pyrimidine and oxazole rings. These groups are all capable of participating in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of mercapto- and aminopyrimidine derivatives, including structures similar to the compound , showing potential antimicrobial activity against pathogenic micro-organisms. This suggests its application in developing new antimicrobial agents (El-kerdawy et al., 1990).
Antitumor and Antioxidant Activities
Compounds structurally related to "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" have been evaluated for their antioxidant and antitumor activities. These studies include the preparation of nitrogen heterocycles demonstrating significant biological activities, highlighting the potential for cancer treatment applications (El-Moneim et al., 2011).
Synthesis of Heterocyclic Compounds
The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This includes the creation of new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, indicating its versatility in synthesizing biologically active molecules (Mohammad et al., 2017).
Unique Mechanism of Tubulin Inhibition
Research on triazolopyrimidines, which share structural features with the compound , has revealed a unique mechanism of tubulin inhibition. This opens up new avenues for cancer therapy by targeting tubulin in a manner distinct from traditional agents like paclitaxel (Zhang et al., 2007).
Electrochemical and Spectroscopic Characterization
Studies have also focused on the electrochemical and spectroscopic characterization of biologically important compounds, including Schiff bases and triazol derivatives. Such research highlights the potential for these compounds in biological applications, owing to their redox behavior and non-cytotoxic character up to certain concentrations (Nimal, 2020).
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-4-14-10(2)20-18(22-16(14)23)25-9-15-11(3)24-17(21-15)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFEYZBIBINSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol |
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